2-(1H-benzimidazol-2-ylthio)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide
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Overview
Description
2-(1H-benzimidazol-2-ylthio)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide is a useful research compound. Its molecular formula is C17H13F3N4OS and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.07621671 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- 2-(1H-Benzimidazol-2-ylthio)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide and its derivatives have been explored extensively in the synthesis of new chemical compounds. Research shows the use of similar compounds in creating a variety of benzimidazole derivatives, which are then characterized using methods like IR, NMR, Mass spectrometry, and elemental analysis (Salahuddin et al., 2014).
Anticancer Properties
- Some studies have focused on the anticancer properties of benzimidazole derivatives. Compounds synthesized using similar methods have shown activity against various cancer cell lines, including breast cancer cells (Salahuddin et al., 2014).
Antiviral Activity
- Research has also been conducted on the antiviral potential of benzimidazole derivatives. Studies show that certain synthesized compounds have exhibited activity against Hepatitis C Virus (HCV), highlighting the importance of the substituent at position 2 of the benzimidazole for inhibition of HCV (B. G. Youssif et al., 2016).
Antimicrobial Activity
- The antimicrobial properties of benzimidazole derivatives are another area of research. Some synthesized compounds have shown significant activity towards Gram-positive bacteria and fungi (K. F. Ansari & Chhagan Lal, 2009).
Anti-inflammatory and COX-2 Inhibitor Activity
- There's research indicating the use of benzimidazole derivatives as anti-inflammatory agents and selective COX-2 inhibitors. Some compounds have demonstrated good-to-remarkable COX-2 inhibitory activity in vitro (Ankita Rathore et al., 2014).
Antifungal Activity
- The synthesis of benzimidazole derivatives for antifungal activity is also a significant area of research. Some novel compounds have shown high activities against fungi like Botrytis cinerea and Sclerotinia sclerotiorum (Peizhi Zhang et al., 2012).
Mechanism of Action
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4OS/c18-17(19,20)12-6-2-1-5-11(12)9-21-24-15(25)10-26-16-22-13-7-3-4-8-14(13)23-16/h1-9H,10H2,(H,22,23)(H,24,25)/b21-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEYLRUCMWZMNZ-ZVBGSRNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.